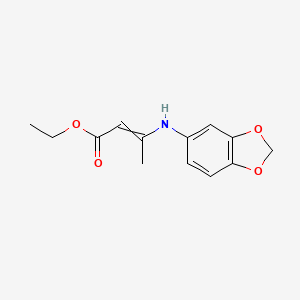
1,1',1'',1'''-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is a complex organic compound characterized by a benzene ring substituted with four ethanone groups at the 1,1’,1’‘, and 1’‘’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) typically involves Friedel-Crafts acylation reactions. The process begins with the acylation of 3-methylbenzene (mesitylene) using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the isolation of the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The benzene ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Mesitylene (1,3,5-trimethylbenzene): A derivative of benzene with three methyl groups.
1,2,4-Trimethylbenzene (pseudocumene): Another isomer of trimethylbenzene.
1,2,3-Trimethylbenzene (hemimellitene): A third isomer of trimethylbenzene.
Uniqueness: 1,1’,1’‘,1’‘’-(3-Methylbenzene-1,2,4,5-tetrayl)tetra(ethan-1-one) is unique due to the presence of four ethanone groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
92806-39-8 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-(2,4,5-triacetyl-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H16O4/c1-7-14(10(4)18)12(8(2)16)6-13(9(3)17)15(7)11(5)19/h6H,1-5H3 |
Clave InChI |
XGWPCSAYWPPNDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1C(=O)C)C(=O)C)C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


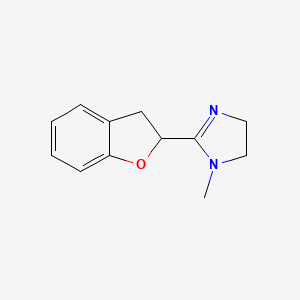
![Phenol, 4-chloro-2-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B14360282.png)


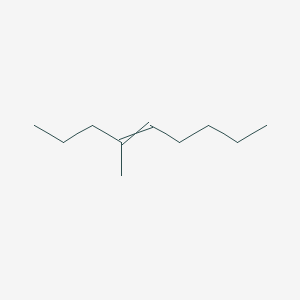
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
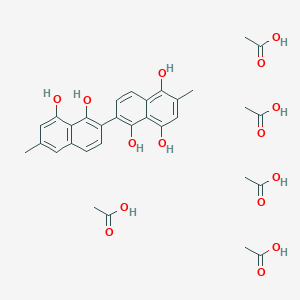
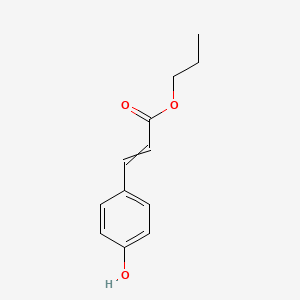
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![1-{[6-(4-Azido-2-nitrophenyl)hexanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14360324.png)

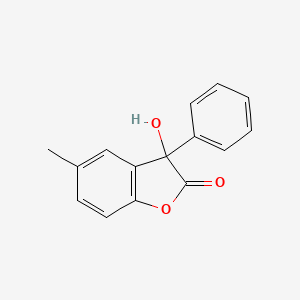
![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
